molecular formula C19H18N4O2 B2600244 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 1203351-03-4

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B2600244
CAS No.: 1203351-03-4
M. Wt: 334.379
InChI Key: JARIIUCRBQTBSW-UHFFFAOYSA-N
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Description

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic compound with a complex structure that includes a pyridazinone core, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the pyridazinone core with the pyridine moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology to study its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it could modulate receptor activity by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: Lacks the pyridine moiety, which may affect its binding affinity and specificity.

    N-(pyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Has a different linker between the pyridazinone and pyridine rings, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the pyridazinone and pyridine moieties in 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide provides a unique combination of structural features that can enhance its binding interactions with biological targets, making it a valuable compound for drug discovery and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biological Activity

2-Methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound that exhibits potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a phenyl group and an amide functional group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

  • The compound has shown inhibitory effects on various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and carbonic anhydrase (CA) isoforms. Research indicates that similar pyridazine derivatives can exhibit inhibition constants in the nanomolar range, suggesting potent activity against these targets .

2. Anti-inflammatory Activity:

  • In vivo studies have demonstrated that pyridazinone derivatives exhibit significant anti-inflammatory effects, potentially through modulation of the COX pathway and inhibition of leukotriene synthesis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridazine derivatives:

Compound NameInhibition Constant (nM)Biological Activity
This compoundTBDAnti-inflammatory
Pyridazinone derivative 5a5.3COX-II inhibition
Pyridazine sulphonate derivative 7f8.7CA inhibition

Case Studies

Several studies have highlighted the potential applications of pyridazine derivatives in treating inflammatory diseases:

Study 1: Multi-target Inhibitors
In a study exploring novel pyridazinone-based sulphonamides, compounds were designed to target multiple inflammatory pathways. The results indicated significant inhibition of COX and CA isoforms, validating the approach of using structural modifications to enhance biological activity .

Study 2: Structure Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that the introduction of hydrophobic groups significantly increased the binding affinity to target enzymes. This finding underscores the importance of structural diversity in enhancing the pharmacological profile of pyridazine derivatives .

Properties

IUPAC Name

2-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-19(2,18(25)21-15-9-6-12-20-13-15)23-17(24)11-10-16(22-23)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIIUCRBQTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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